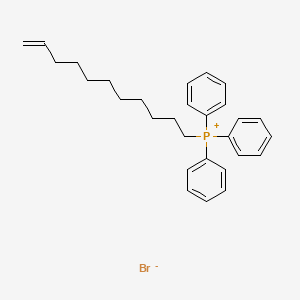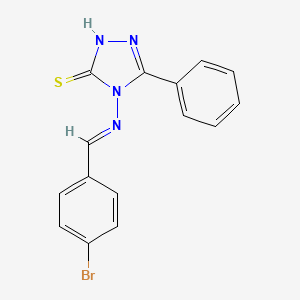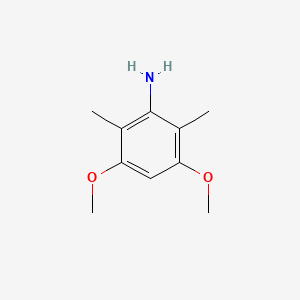![molecular formula C19H18N4S B11998990 5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998990.png)
5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
化学反应分析
Types of Reactions
5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings or triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological activity being investigated.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
5-Phenyl-1,2,4-Triazole: A derivative with a phenyl group at the 5-position.
4-Amino-1,2,4-Triazole: A derivative with an amino group at the 4-position.
Uniqueness
5-(4-Methylphenyl)-4-((2-Methyl-3-Phenyl-2-Propenylidene)Amino)-4H-1,2,4-Triazole-3-Thiol is unique due to the presence of both 4-Methylphenyl and 2-Methyl-3-Phenyl-2-Propenylidene groups, which may impart specific chemical and biological properties not found in simpler triazole derivatives.
属性
分子式 |
C19H18N4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18N4S/c1-14-8-10-17(11-9-14)18-21-22-19(24)23(18)20-13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24)/b15-12+,20-13+ |
InChI 键 |
LQWBJPNUIFMSCU-HIBZGYDWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/C |
规范 SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)






